N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves the reaction of 2,5-dimethoxybenzaldehyde with 2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is unique due to its specific structural configuration and the presence of both dimethoxyphenyl and dihydronaphtho[2,3-b][1,4]dioxine moieties.
Properties
IUPAC Name |
N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-26-17-7-8-18(27-2)16(9-17)12-23-24-22(25)21-13-28-19-10-14-5-3-4-6-15(14)11-20(19)29-21/h3-12,21H,13H2,1-2H3,(H,24,25)/b23-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUICHNXKTNIEMC-FMCGGJTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2COC3=CC4=CC=CC=C4C=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\NC(=O)C2COC3=CC4=CC=CC=C4C=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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